1-[(2,4-Dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indolin-2-one
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Overview
Description
1-[(2,4-Dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The indolin-2-one scaffold is a crucial structure in medicinal chemistry due to its presence in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indolin-2-one typically involves the reaction of 2,4-dichlorobenzyl chloride with indolin-2-one derivatives under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indolin-2-one core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indolin-2-one scaffold .
Scientific Research Applications
1-[(2,4-Dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylindolin-2-one
- 1-Benzyl-3-methylindolin-2-one
- 3-Ethylindolin-2-one
- 2-(2-Oxoindolin-3-yl)ethyl acetate
- 2-(2-Oxoindolin-3-yl)acetonitrile
Uniqueness
1-[(2,4-Dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indolin-2-one is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its overall biological activity compared to similar compounds .
Properties
Molecular Formula |
C18H15Cl2NO3 |
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Molecular Weight |
364.2 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one |
InChI |
InChI=1S/C18H15Cl2NO3/c1-11(22)9-18(24)14-4-2-3-5-16(14)21(17(18)23)10-12-6-7-13(19)8-15(12)20/h2-8,24H,9-10H2,1H3 |
InChI Key |
KFTUVCSTVAVNCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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